7-Benzyloxy-4-methyl-chromen-2-one

MAO-B inhibition Neurodegenerative disease research Coumarin SAR

7-Benzyloxy-4-methyl-chromen-2-one (CAS 24416-78-2) is a synthetic 7-alkoxy-substituted 4-methylcoumarin derivative with molecular formula C17H14O3 and molecular weight 266.29 g/mol. The compound bears a benzyloxy (–OCH₂C₆H₅) group at the coumarin 7-position and a methyl group at the 4-position, yielding a predicted logP of approximately 4.02 and zero hydrogen-bond donors, consistent with good membrane permeability potential.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 24416-78-2
Cat. No. B3050231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-4-methyl-chromen-2-one
CAS24416-78-2
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H14O3/c1-12-9-17(18)20-16-10-14(7-8-15(12)16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyRTORNQDWFDEDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxy-4-methyl-chromen-2-one (CAS 24416-78-2): Procurement-Relevant Identity and Baseline Characteristics


7-Benzyloxy-4-methyl-chromen-2-one (CAS 24416-78-2) is a synthetic 7-alkoxy-substituted 4-methylcoumarin derivative with molecular formula C17H14O3 and molecular weight 266.29 g/mol . The compound bears a benzyloxy (–OCH₂C₆H₅) group at the coumarin 7-position and a methyl group at the 4-position, yielding a predicted logP of approximately 4.02 and zero hydrogen-bond donors, consistent with good membrane permeability potential . Commercial sourcing typically offers purity specifications of 90–95%, with quality verification via NMR, HPLC, or GC available from specialty chemical suppliers . The compound belongs to the broader class of 7-substituted 4-methylcoumarins that have been systematically investigated as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative disease research [1].

Why 7-Benzyloxy-4-methyl-chromen-2-one Cannot Be Replaced by Generic 4-Methylcoumarin Analogs


The 7-O-benzyloxy substituent is not a passive structural decoration—it is the primary pharmacophoric determinant of MAO-B inhibitory potency and isoform selectivity in this chemotype [1]. In a landmark structure–activity relationship study of 71 coumarin derivatives, the replacement of a 7-OH group with a 7-benzyloxy moiety conferred a ∆pIC₅₀ increase of 2.09 log units in MAO-B selectivity, confirming that the benzyloxy group engages critical lipophilic interactions within the MAO-B binding pocket that smaller or more polar 7-substituents cannot replicate [2]. Consequently, simply interchanging 7-benzyloxy-4-methyl-chromen-2-one with 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) or 7-methoxy-4-methylcoumarin would forfeit the nanomolar MAO-B potency and >900-fold MAO-B/MAO-A selectivity that define the benzyloxy derivative's research utility [1][3]. The quantitative evidence below substantiates why generic 4-methylcoumarin analogs are not functionally equivalent in MAO-B-targeted applications.

Quantitative Differentiation Evidence for 7-Benzyloxy-4-methyl-chromen-2-one vs. Closest Analogs


Human MAO-B Inhibitory Potency: 7-Benzyloxy-4-methyl-chromen-2-one vs. 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

7-Benzyloxy-4-methyl-chromen-2-one exhibits potent human MAO-B inhibition with IC₅₀ values of 1.58 nM (human supersomes) and 2 nM (recombinant human MAO-B) [1]. In contrast, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) does not feature as an MAO-B inhibitor in the primary literature; its canonical pharmacological activity is inhibition of hyaluronic acid synthesis with an IC₅₀ of approximately 0.4 mM (400,000 nM) in cellular assays . The benzyloxy-for-hydroxy substitution thus converts a compound with negligible MAO-B pharmacology into a low-nanomolar MAO-B inhibitor, representing a >200,000-fold gain in target potency [1].

MAO-B inhibition Neurodegenerative disease research Coumarin SAR

MAO-B/MAO-A Isoform Selectivity Ratio: Quantitative Discrimination Against Off-Target MAO-A

In rat enzyme assays curated in BindingDB, 7-benzyloxy-4-methyl-chromen-2-one displayed MAO-B IC₅₀ values of 18–18.2 nM versus MAO-A IC₅₀ of 1,950 nM, yielding a selectivity ratio of approximately 108-fold for MAO-B over MAO-A [1]. The human MAO-B potency is even higher (IC₅₀ 1.58–2 nM); although a direct human MAO-A IC₅₀ is not reported in the same curated dataset, the rat data establish that the compound is a strongly MAO-B-preferring inhibitor, consistent with the broader class behavior of 7-benzyloxycoumarins described by Gnerre et al. (2000), where 7-benzyloxy substitution conferred a ∆pIC₅₀ of 2.09 for MAO-B selectivity relative to 7-hydroxy analogs [2].

Isoform selectivity MAO-A MAO-B Parkinson's disease

AChE Counter-Screening: Absence of Cholinesterase Activity vs. Dual-Active 7-Benzyloxycoumarin Congeners

In the same study by Joubert et al. (2017) that characterized the 7-benzyloxycoumarin series, 7-benzyloxy-4-methyl-chromen-2-one exhibited negligible acetylcholinesterase (AChE) inhibition with an IC₅₀ > 100,000 nM (>100 µM) against electric eel AChE [1]. This contrasts sharply with other members of the 7-benzyloxy series evaluated in the identical study: compound 3 (7-(3-chlorobenzyloxy)-4-methylcoumarin) displayed dual MAO-B/BuChE activity with an eqBuChE IC₅₀ of 0.96 µM [2]. The stark difference (>100-fold) in cholinesterase engagement between the unsubstituted 7-benzyloxy derivative and its meta-chloro congener demonstrates that the target compound provides a cleaner MAO-B pharmacological profile devoid of confounding cholinesterase activity.

Acetylcholinesterase Counter-screening Alzheimer's disease Target selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 7-Hydroxy-4-methylcoumarin

The predicted logP of 7-benzyloxy-4-methyl-chromen-2-one is 4.02 (ACD/Labs Percepta, pH 7.4) , compared to a reported logP of approximately 1.85 for 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) [1]. The target compound also possesses zero hydrogen-bond donors versus one donor for the 7-hydroxy analog, and a polar surface area of 36 Ų . This ~2.2 log unit increase in lipophilicity is consistent with improved passive blood–brain barrier (BBB) permeability, a critical attribute for CNS-targeted MAO-B inhibitor research. The Gnerre et al. (2000) QSAR study explicitly identified lipophilic interactions as the dominant factor modulating MAO-B inhibition within the 7-benzyloxycoumarin class (q² = 0.72, r² = 0.86), with no dependence on electronic properties [2].

LogP BBB penetration Lipophilicity Formulation compatibility

Functional Differentiation from 7-Benzyloxy-4-trifluoromethylcoumarin (BFC): Divergent Primary Pharmacological Applications

7-Benzyloxy-4-trifluoromethylcoumarin (BFC, CAS 220001-53-6) is a well-established fluorogenic substrate for cytochrome P450 3A4 (CYP3A4), used extensively in drug metabolism and drug–drug interaction screening [1]. In contrast, 7-benzyloxy-4-methyl-chromen-2-one is characterized as a potent MAO-B inhibitor (human IC₅₀ = 1.58–2 nM) with no reported CYP3A4 substrate activity [2]. A ChEMBL-curated entry (CHEMBL1825096) for the target compound lists an IC₅₀ of 10,000 nM against CYP3A4 using BFC as a probe—indicating that the 4-methyl analog is a weak CYP3A4 inhibitor rather than a substrate, and is two orders of magnitude less potent at CYP3A4 than at MAO-B [3]. This functional divergence is driven by the 4-position substituent: –CF₃ confers CYP3A4 substrate recognition, whereas –CH₃ yields MAO-B pharmacophore compatibility.

CYP3A4 substrate BFC MAO-B inhibitor Application specificity

Evidence-Backed Application Scenarios for 7-Benzyloxy-4-methyl-chromen-2-one in Research and Industrial Procurement


Selective MAO-B Inhibitor Tool Compound for Parkinson's Disease and Neurodegeneration Research

With a human MAO-B IC₅₀ of 1.58–2 nM and >100-fold selectivity over MAO-A, this compound serves as a potent, reversible MAO-B inhibitor for cellular and in vivo models of Parkinson's disease [1]. Its lipophilic profile (logP 4.02) supports BBB penetration, while the absence of AChE activity (IC₅₀ > 100 µM) ensures that observed neuroprotective effects can be attributed exclusively to MAO-B inhibition rather than off-target cholinesterase modulation [1][2]. This clean pharmacology distinguishes it from dual-active 7-benzyloxycoumarin congeners such as compound 3 (BuChE IC₅₀ = 0.96 µM) that complicate mechanistic interpretation [2].

Negative Control or Counter-Screening Standard for Cholinesterase Activity in Coumarin-Based Multitarget Ligand Programs

Because 7-benzyloxy-4-methyl-chromen-2-one lacks meaningful AChE inhibitory activity (eeAChE IC₅₀ > 100 µM) while retaining potent MAO-B inhibition, it functions as an ideal negative control in medicinal chemistry campaigns seeking to decouple MAO-B and cholinesterase activities within 7-substituted coumarin libraries [1]. Its use alongside dual-active benzyloxycoumarin analogs enables researchers to quantify the cholinesterase contribution introduced by specific benzyloxy ring substitutions (e.g., meta-chloro, para-bromo) within the same core scaffold [2].

MAO-B Reference Inhibitor for In Vitro Enzyme Assay Development and High-Throughput Screening

The compound's nanomolar potency and well-characterized inhibition profile (competitive mechanism of inhibition demonstrated for the 7-benzyloxycoumarin class via Lineweaver-Burk analysis [1]) make it suitable as a reference inhibitor for validating MAO-B fluorescence-based or radiometric assays [2]. Its physicochemical properties (zero H-bond donors, logD 3.74 at pH 7.4) ensure adequate solubility in standard assay buffers containing ≤1% DMSO, facilitating reproducibility across screening platforms [3].

Synthetic Intermediate for 7-Benzyloxy-4-methylcoumarin-Derived Fluorescent Probes and Enzyme Substrates

7-Benzyloxy-4-methylcoumarin scaffolds are employed as precursors for fluorogenic enzyme substrates, exemplified by 7-{4-(β-alanylamino)}benzyloxy-4-methylcoumarin derivatives developed for rapid Pseudomonas aeruginosa detection via β-alanyl aminopeptidase activity [1]. The 7-benzyloxy-4-methyl-chromen-2-one core provides a modular platform for further functionalization at the benzyl ring while retaining the coumarin fluorescence properties conferred by the 7-alkoxy electron-donating group [2]. Procurement of the unsubstituted benzyloxy precursor enables bespoke derivatization for specific enzymatic or bacterial detection applications.

Quote Request

Request a Quote for 7-Benzyloxy-4-methyl-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.